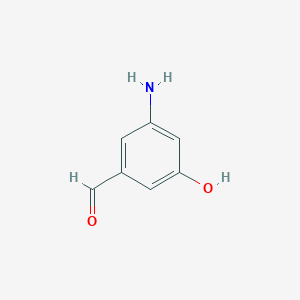

3-Amino-5-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

3-amino-5-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H7NO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H,8H2 |

InChI Key |

OCUUSQSHQATUPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-hydroxybenzaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzaldehyde is an aromatic aldehyde with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential biological significance, drawing parallels with structurally related compounds. Due to the limited availability of direct experimental data, this guide combines computed data from reliable chemical databases with established knowledge of similar molecules to offer a thorough profile for research and drug development purposes.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | PubChem |

| Molecular Weight | 137.14 g/mol | PubChem |

| CAS Number | 1243446-53-8 | ChemicalBook |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available (For comparison, 3-hydroxybenzaldehyde (B18108): 100-103 °C) | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | Not available (For comparison, 3-hydroxybenzaldehyde: 191 °C at 50 mmHg) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Not available (3-hydroxybenzaldehyde is slightly soluble in water; soluble in ethanol, ether, and acetone) | - |

| XLogP3 | 0.3 | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Spectroscopic Data (Predicted)

To aid in the identification and characterization of this compound, predicted spectroscopic data are presented. These predictions are based on computational models and should be confirmed with experimental data when the compound is synthesized.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to aldehydic, aromatic, amino, and hydroxyl protons. The aromatic protons would likely appear as distinct multiplets in the aromatic region, influenced by the substitution pattern. |

| ¹³C NMR | Signals for the carbonyl carbon of the aldehyde, aromatic carbons (some shifted downfield due to the hydroxyl and amino groups), and carbons attached to the nitrogen and oxygen atoms. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad, in the region of 3200-3600 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (137.14 g/mol ) and fragmentation patterns typical for benzaldehydes, including the loss of the formyl group (-CHO). |

Synthesis and Reactivity

Hypothetical Synthesis Protocol

This protocol describes a potential pathway starting from 3-hydroxy-5-nitrobenzaldehyde (B1337175).

Experimental Workflow: Synthesis of this compound

Caption: A hypothetical workflow for the synthesis of this compound.

Materials:

-

3-hydroxy-5-nitrobenzaldehyde

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reduction of the Nitro Group:

-

In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzaldehyde in ethanol.

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the stirred solution of the nitro compound at 0 °C.

-

After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Reactivity

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the amino group, and the hydroxyl group.

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

-

Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and diazotized. Its presence activates the aromatic ring towards electrophilic substitution.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It also strongly activates the aromatic ring towards electrophilic substitution, directing ortho and para to itself.

Potential Biological Activity and Role in Drug Development

Direct biological studies on this compound are scarce. However, the biological activities of related compounds, particularly 3-hydroxybenzaldehyde, provide a basis for postulating its potential therapeutic relevance.

Modulation of the Sonic Hedgehog (Shh) Signaling Pathway

Studies have shown that 3-hydroxybenzaldehyde can induce the activation of the Sonic hedgehog (Shh) signaling pathway.[2][3] This pathway is crucial for embryonic development and has been implicated in tissue repair and regeneration in adults. The modulation of the Shh pathway is a target for various therapeutic areas, including neurodegenerative diseases and cancer. Given the structural similarity, it is plausible that this compound could also interact with and modulate the Shh pathway.

Signaling Pathway: Postulated Modulation of Shh Pathway

Caption: Postulated activation of the Shh signaling pathway by this compound.

Vasculoprotective and Anti-inflammatory Effects

3-Hydroxybenzaldehyde has demonstrated vasculoprotective effects by inhibiting vascular smooth muscle cell proliferation and endothelial cell inflammation.[4] These effects are mediated, in part, through the inhibition of signaling molecules such as NF-κB and p38 MAP kinase. The presence of an additional amino group in this compound could potentially enhance or modify these activities, making it a candidate for investigation in cardiovascular drug discovery.

Conclusion

This compound is a molecule of interest with a rich chemical functionality that suggests potential for further exploration in both synthetic and medicinal chemistry. While a comprehensive experimental characterization is still lacking in the public domain, this technical guide provides a foundational understanding based on computed data and the known properties of analogous compounds. Future research should focus on the definitive synthesis and purification of this compound, followed by thorough experimental validation of its physicochemical properties, spectroscopic signature, and biological activities. Such studies will be crucial in unlocking the full potential of this compound in drug development and other scientific disciplines.

References

- 1. This compound | C7H7NO2 | CID 72226384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

In-Depth Technical Guide: 3-Amino-5-hydroxybenzaldehyde (CAS 1243446-53-8) - A Compound with Unexplored Potential

Disclaimer: Scientific literature and publicly accessible databases currently lack in-depth technical information, including detailed experimental protocols, extensive biological activity data, and established signaling pathways for 3-Amino-5-hydroxybenzaldehyde (CAS 1243446-53-8). This guide consolidates the available chemical information and provides a general overview based on related compounds.

Core Compound Information

This compound is a substituted aromatic aldehyde. Its chemical structure consists of a benzene (B151609) ring with an amino group (-NH2), a hydroxyl group (-OH), and a formyl group (-CHO) at positions 3, 5, and 1, respectively.

Chemical Properties

A summary of the basic chemical properties for this compound is provided below. This data is primarily sourced from computational predictions and chemical databases.[1]

| Property | Value | Source |

| CAS Number | 1243446-53-8 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C=C1N)O)C=O | [1] |

| InChI Key | OCUUSQSHQATUPY-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Preparation

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and would require significant experimental optimization.

Biological Activity and Applications in Drug Discovery

There is a significant lack of published data on the biological activity of this compound. However, the aminobenzaldehyde and hydroxybenzaldehyde moieties are present in numerous biologically active molecules. Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in some cancers.[2][3] Additionally, some aminobenzhydrol derivatives have shown potential as squalene (B77637) synthase inhibitors.[4]

The structural features of this compound, namely the presence of hydrogen bond donors (amino and hydroxyl groups) and an acceptor (carbonyl group), suggest that it could potentially interact with biological targets such as enzymes or receptors. The aromatic ring provides a scaffold that can be further functionalized to modulate activity, selectivity, and pharmacokinetic properties.

Given the absence of specific data, the following areas represent potential, yet unproven, avenues of investigation for this compound and its derivatives:

-

Enzyme Inhibition: As seen with related structures, it could be screened for inhibitory activity against various enzymes, particularly oxidoreductases like aldehyde dehydrogenases.

-

Antimicrobial Activity: Many phenolic compounds and their derivatives exhibit antimicrobial properties.

-

Antioxidant Properties: The phenolic hydroxyl group suggests potential radical scavenging activity.

Experimental Protocols

Due to the lack of published research on this compound, no established experimental protocols for its use in biological or chemical assays are available. Researchers would need to develop and validate their own methodologies for any investigation into this compound's properties.

Signaling Pathways and Logical Relationships

Currently, there is no information linking this compound to any specific signaling pathways. To illustrate a potential, though hypothetical, role in enzyme inhibition based on related compounds, a generalized diagram is presented below.

Conclusion

This compound (CAS 1243446-53-8) remains a largely uncharacterized molecule. While its basic chemical properties can be predicted, its synthesis, biological activity, and potential applications in drug discovery are yet to be explored and documented in scientific literature. The information presented in this guide is based on the limited available data and inferences from structurally related compounds. Further experimental investigation is necessary to elucidate the true potential of this compound for researchers, scientists, and drug development professionals.

References

- 1. This compound | C7H7NO2 | CID 72226384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of atrop fixed alkoxy-aminobenzhydrol derivatives: novel, highly potent and orally efficacious squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 3-Amino-5-hydroxybenzaldehyde. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the information presented herein is based on computed data and analogies to structurally related compounds.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₇NO₂. Its structure, featuring an amino group, a hydroxyl group, and a formyl group on a benzene (B151609) ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The arrangement of these functional groups offers multiple sites for chemical modification, suggesting its potential as a scaffold for the synthesis of novel therapeutic agents and other functional molecules. This guide summarizes the known molecular and physical properties, proposes a synthetic route, and discusses potential applications in drug discovery based on the activities of related compounds.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 3, a hydroxyl group at position 5, and a formyl (aldehyde) group at position 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 1243446-53-8 |

| IUPAC Name | This compound |

| SMILES | C1=C(C=C(C=C1N)O)C=O |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 137.047678466 Da |

| Topological Polar Surface Area | 63.3 Ų |

Note: The data in this table is computationally derived and sourced from PubChem.

For the sake of comparison, experimental data for the related, commercially available compound 3-hydroxybenzaldehyde is provided below.

Table 2: Experimental Properties of 3-hydroxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 100-83-4 | --INVALID-LINK-- |

| Melting Point | 100-103 °C | --INVALID-LINK-- |

| Boiling Point | 191 °C at 50 mmHg | --INVALID-LINK-- |

Spectroscopic Data

As of the latest literature review, no experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been publicly reported. Researchers are advised to perform their own analytical characterization upon synthesis.

For reference, the characteristic spectral data for 3-hydroxybenzaldehyde are available and can be used as a general guide for identifying the core benzaldehyde (B42025) structure.

-

¹H NMR (DMSO-d₆): Peaks are expected for the aldehydic proton (around 9.9 ppm), the hydroxyl proton, and the aromatic protons.

-

¹³C NMR: The carbonyl carbon of the aldehyde typically appears around 190-200 ppm.

-

IR Spectroscopy: Characteristic peaks include a broad O-H stretch (around 3200-3600 cm⁻¹), a C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

Proposed Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound, based on established chemical transformations, would involve the reduction of a corresponding nitro-substituted precursor. A detailed, hypothetical protocol is outlined below.

Objective: To synthesize this compound from a suitable starting material.

Proposed Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

3-Hydroxy-5-nitrobenzaldehyde (starting material)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Ethanol (B145695) (reagent grade)

-

Deionized water

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (B1210297) (for chromatography)

-

Hexanes (for chromatography)

-

Silica (B1680970) gel (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon filled with H₂)

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Preparation: In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Applications in Drug Development

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are found in numerous biologically active compounds. Substituted hydroxybenzaldehydes are known to exhibit a range of pharmacological effects.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring suggests that this compound could possess similar capabilities.

-

Antimicrobial Activity: Various hydroxybenzaldehyde derivatives have demonstrated antibacterial and antifungal properties. The specific substitution pattern of the amino and hydroxyl groups could modulate this activity.

-

Enzyme Inhibition: The aldehyde functionality can react with nucleophilic residues in enzyme active sites, leading to inhibition. This makes such compounds interesting candidates for screening against various enzymatic targets.

-

Scaffold for Drug Synthesis: Perhaps the most significant potential lies in its use as a versatile scaffold. The amino, hydroxyl, and aldehyde groups can be independently modified to create a library of derivatives for high-throughput screening in drug discovery programs.

Caption: General structure-activity relationship for substituted benzaldehydes.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. While there is a notable absence of specific experimental data in the current literature, its structural features and the known activities of related compounds suggest its potential as a valuable chemical intermediate. The proposed synthetic protocol provides a viable route for its preparation, which would enable further

Spectroscopic Profile of 3-Amino-5-hydroxybenzaldehyde: A Technical Guide

Introduction

3-Amino-5-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. Its unique combination of amino, hydroxyl, and aldehyde functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of available experimental data in the searched resources, this guide presents predicted values to aid researchers in their analyses. Additionally, detailed, representative experimental protocols for acquiring such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are computationally derived values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | s | 1H | CHO |

| ~6.8 | s | 1H | Ar-H |

| ~6.5 | s | 1H | Ar-H |

| ~6.3 | s | 1H | Ar-H |

| ~5.5 | br s | 1H | OH |

| ~4.0 | br s | 2H | NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~192 | C=O |

| ~159 | C-OH |

| ~150 | C-NH₂ |

| ~138 | C-CHO |

| ~110 | Ar-CH |

| ~108 | Ar-CH |

| ~105 | Ar-CH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium, Broad | O-H, N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1680-1660 | Strong | C=O (aldehyde) stretching |

| 1620-1580 | Medium-Strong | N-H bending, Aromatic C=C stretching |

| 1500-1400 | Medium | Aromatic C=C stretching |

| 1300-1200 | Strong | C-O (phenol) stretching |

| 1200-1000 | Medium | C-N stretching |

| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (137.14 g/mol ). The fragmentation pattern will be influenced by the functional groups present.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

| 137 | [M]⁺ | Molecular ion |

| 136 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 108 | [M-CHO]⁺ | Loss of the formyl group |

| 81 | Further fragmentation of the aromatic ring |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[2]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.[1] The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[2] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[2]

-

Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[3] A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-FTIR:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum. This method requires minimal sample preparation.[4]

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

-

The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[5]

-

The pellet is placed in a sample holder in the IR spectrometer for analysis.[5]

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[6]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[7] Further dilute this stock solution to the low µg/mL or ng/mL range with the same solvent, often with the addition of a small amount of formic acid to promote protonation.[8]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.[6]

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[9] The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[9]

-

Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While the presented data is computational, it serves as a valuable reference for researchers. The detailed methodologies offer a starting point for obtaining high-quality experimental data, which is essential for unambiguous structural confirmation and further investigation of this versatile chemical compound.

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. uwyo.edu [uwyo.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Rutgers_MS_Home [react.rutgers.edu]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the solubility and stability of 3-Amino-5-hydroxybenzaldehyde is not extensively available in public literature. This guide provides predicted characteristics based on the known properties of structurally similar compounds and outlines detailed experimental protocols for determining these properties.

Introduction

This compound is an aromatic compound containing amino, hydroxyl, and aldehyde functional groups. These groups dictate its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (aldehyde and the nitrogen and oxygen atoms) suggests a complex solubility profile. Furthermore, the aldehyde and amino groups can be susceptible to degradation, making stability a key consideration for its use as a pharmaceutical intermediate. This guide provides an overview of the predicted solubility and stability of this compound and details the standard methodologies for their experimental determination.

Predicted Physicochemical Properties

The properties of this compound can be inferred from its structural analogs.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Expected to be a crystalline solid, potentially colored (yellow to brown) due to the amino and aldehyde groups. | Analogy with isomers like 2-aminobenzaldehyde (B1207257) (yellow solid) and 3-aminobenzaldehyde (B158843) (pale yellow to light brown solid).[1][2][3] |

| Melting Point | Predicted to be in the range of other aminobenzaldehyde isomers. | Isomers have melting points ranging from 28-42°C.[1][4] |

| pKa | Expected to have at least two pKa values due to the weakly basic amino group and the weakly acidic phenolic hydroxyl group. | Aromatic amines and phenols are known to have pKa values in these ranges. The solubility will be pH-dependent.[5] |

Solubility Profile

The solubility of this compound is dictated by its polar functional groups (amino and hydroxyl) which can form hydrogen bonds with protic solvents, and its aromatic ring which contributes to its nonpolar character.

The following table summarizes the predicted solubility of this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly to Moderately Soluble | The amino and hydroxyl groups can form hydrogen bonds with water. However, the aromatic ring limits high solubility. Solubility is expected to be pH-dependent. Isomers like 2-aminobenzaldehyde are soluble in water.[3] |

| Ethanol/Methanol | Polar Protic | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. Related compounds like 3,5-dihydroxybenzaldehyde (B42069) are soluble in ethanol.[6] |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polar nature of acetone will interact favorably with the polar groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong universal solvent for many organic compounds. A related compound, 3,5-dihydroxybenzaldehyde, is soluble in DMSO.[7] |

| Diethyl Ether | Nonpolar | Slightly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents like diethyl ether, although 3-aminobenzaldehyde shows some solubility.[4][8] |

| Benzene/Toluene | Nonpolar | Slightly Soluble to Insoluble | Similar to diethyl ether, the nonpolar nature of these solvents will not effectively solvate the polar functional groups. |

| Aqueous Acid (e.g., 5% HCl) | Aqueous | Soluble | The basic amino group will be protonated to form a water-soluble ammonium (B1175870) salt. |

| Aqueous Base (e.g., 5% NaOH) | Aqueous | Soluble | The acidic phenolic hydroxyl group will be deprotonated to form a water-soluble phenoxide salt. |

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[9]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Clarify the sample by centrifugation and/or filtration to remove all undissolved particles.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical attribute, particularly for its storage and use in pharmaceutical formulations. The presence of the aldehyde and amino functional groups suggests potential degradation pathways.

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or oxidizing agents. The phenolic hydroxyl group can also be oxidized, potentially leading to colored degradation products.

-

Polymerization/Condensation: Aminobenzaldehydes are known to be unstable and can undergo self-condensation or polymerization reactions, especially at elevated temperatures or in the presence of light.[1][10]

-

Light Sensitivity (Photostability): Aromatic aldehydes and amines can be sensitive to light, leading to degradation. Photostability testing is crucial.

-

pH Sensitivity: The compound's stability is likely to be pH-dependent. In strongly acidic or basic conditions, hydrolysis or other degradation reactions may be accelerated.

A forced degradation study is essential to understand the stability of this compound. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[11][12]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions and solid material to the stress conditions outlined above for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw samples.

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Caption: Workflow for Forced Degradation Study

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be formulated based on the principles of physical organic chemistry and data from analogous compounds. It is predicted to be soluble in polar organic solvents and aqueous acidic/basic solutions, with limited solubility in water and nonpolar solvents. The compound is likely susceptible to oxidation and polymerization, necessitating careful handling and storage, as well as thorough stability testing. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in research and drug development.

References

- 1. chembk.com [chembk.com]

- 2. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]

- 6. 3,5-Dihydroxybenzaldehyde CAS#: 26153-38-8 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-Aminobenzaldehyde | 1709-44-0 [amp.chemicalbook.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. 2-Aminobenzaldehyde CAS#: 529-23-7 [m.chemicalbook.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

Synthesis and Characterization of 3-Amino-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-5-hydroxybenzaldehyde, a valuable chemical intermediate in the development of novel therapeutic agents and other fine chemicals. Due to the limited availability of direct experimental literature for this specific compound, this document outlines a proposed synthetic pathway based on established organic chemistry principles and provides expected characterization data based on analogous compounds and computational predictions.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1] A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 137.047678466 Da |

| Topological Polar Surface Area | 63.3 Ų |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3-amino-5-hydroxybenzoic acid. This pathway is advantageous as it utilizes a readily accessible starting material and involves well-documented organic transformations. The proposed workflow is illustrated in the diagram below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. Researchers should adapt and optimize these procedures based on laboratory conditions and safety considerations.

Step 1: Reduction of 3-Amino-5-hydroxybenzoic Acid to (3-Amino-5-hydroxyphenyl)methanol

This procedure is based on standard literature methods for the reduction of carboxylic acids.

Materials:

-

3-Amino-5-hydroxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-5-hydroxybenzoic acid in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-amino-5-hydroxyphenyl)methanol.

-

The crude product may be purified by column chromatography on silica (B1680970) gel.

Step 2: Oxidation of (3-Amino-5-hydroxyphenyl)methanol to this compound

This procedure is based on standard literature methods for the oxidation of primary alcohols to aldehydes.

Materials:

-

(3-Amino-5-hydroxyphenyl)methanol

-

Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)

-

Anhydrous dichloromethane (B109758) (DCM) or Chloroform

-

Silica gel

-

Celatom® or Celite®

Procedure:

-

In a round-bottom flask, dissolve (3-amino-5-hydroxyphenyl)methanol in anhydrous DCM.

-

Add the oxidizing agent (e.g., PCC adsorbed on silica gel or activated MnO₂) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the oxidant and its byproducts.

-

Wash the filter cake with additional DCM.

-

Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected characterization data.

Table 2: Expected Characterization Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with distinct splitting patterns, an aldehyde proton singlet (around 9.8 ppm), phenolic and amino proton signals (broad singlets, exchangeable with D₂O). |

| ¹³C NMR | Signals for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons, including those attached to the amino, hydroxyl, and aldehyde groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.14 m/z). |

| Melting Point | A sharp melting point is expected for the pure crystalline solid. |

The logical workflow for the characterization process is depicted in the following diagram.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach using readily available starting materials. The outlined characterization methods will be essential for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in their efforts to synthesize and utilize this important chemical intermediate in drug discovery and development. It is strongly recommended to consult relevant literature for analogous reactions to further refine the experimental conditions.

References

Physical and chemical properties of 3-Amino-5-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential biological activities of 3-Amino-5-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, with the CAS number 1243446-53-8, is an aromatic organic compound containing amino, hydroxyl, and aldehyde functional groups.[1][2] These groups confer specific chemical reactivity and are crucial for its potential applications in medicinal chemistry and materials science.

Physicochemical Data

While experimental data for this compound is limited, its properties can be estimated through computational models. The following table summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C=C(C=C1N)O)C=O | [2] |

| XLogP3 | 0.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 137.047678466 Da | [2] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

| Complexity | 127 | [2] |

Comparative Properties of Isomers and Related Compounds

To provide context for the expected physical properties of this compound, the following table presents experimental data for its isomers and the related compound, 3-hydroxybenzaldehyde (B18108).

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 5-Amino-2-hydroxybenzaldehyde | 286 | Not available |

| 3-Hydroxybenzaldehyde | 100-103 | 191 @ 50 mmHg |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process starting from a commercially available precursor. The following is a hypothetical, yet chemically sound, experimental protocol.

Step 1: Nitration of 3-Hydroxybenzaldehyde

-

Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product, 3-hydroxy-5-nitrobenzaldehyde (B1337175).

-

Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Suspend the synthesized 3-hydroxy-5-nitrobenzaldehyde in a suitable solvent like ethanol (B145695) or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

If using SnCl₂·2H₂O, heat the mixture to reflux and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to precipitate the crude this compound.

-

Filter the product, wash with water, and dry.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Experimental spectral data for this compound are not currently available. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the amino and hydroxyl groups. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the aldehyde group.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the carbonyl carbon of the aldehyde group at a downfield chemical shift, along with signals for the aromatic carbons. The substitution pattern on the benzene (B151609) ring will result in distinct chemical shifts for each carbon atom.

Expected IR Spectrum

The infrared spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly studied, research on the closely related compound, 3-hydroxybenzaldehyde, provides insights into its potential therapeutic effects.

Vasculoprotective Effects

Studies have shown that 3-hydroxybenzaldehyde exhibits vasculoprotective effects.[3] It has been demonstrated to inhibit the proliferation and migration of vascular smooth muscle cells and reduce inflammation in endothelial cells.[3] These effects are crucial in the context of atherosclerosis and other cardiovascular diseases. Given the structural similarity, this compound may possess similar or enhanced vasculoprotective properties.

Activation of the Sonic Hedgehog (Shh) Signaling Pathway

Research has indicated that 3-hydroxybenzaldehyde can activate the Sonic Hedgehog (Shh) signaling pathway in mouse astrocytes.[4] The Shh pathway is vital for cellular growth, differentiation, and tissue repair. The ability to modulate this pathway suggests potential applications in neuroprotective and regenerative medicine. This compound could potentially interact with components of this pathway, although this requires experimental validation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H7NO2 | CID 72226384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-5-hydroxybenzaldehyde: Exploring Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzaldehyde is a unique aromatic aldehyde possessing three reactive functional groups: an amino, a hydroxyl, and a formyl group. This trifunctionality makes it a highly versatile yet underexplored building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While direct research on this specific isomer is limited, a comprehensive analysis of its structural analogues, such as 3-amino-2-hydroxybenzaldehyde (B13143919) and 5-amino-2-hydroxybenzaldehyde, reveals a significant potential for the development of novel therapeutic agents and functional materials. This technical guide summarizes the known properties of this compound, and by drawing structure-activity relationship analogies from closely related compounds, extrapolates its potential applications as a precursor for Schiff bases, chalcones, and other heterocyclic systems with promising antimicrobial, anticancer, and antioxidant activities. Detailed, adaptable experimental protocols for the synthesis of key derivatives are provided, alongside visualizations of potential synthetic pathways and workflows to guide future research endeavors.

Introduction

Substituted benzaldehydes are fundamental scaffolds in organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of compounds.[1] The strategic placement of electron-donating and electron-withdrawing groups on the benzene (B151609) ring profoundly influences the molecule's reactivity and biological activity. This compound presents a compelling case for investigation due to its meta-substituted amino and hydroxyl groups, which can modulate the reactivity of the aldehyde and serve as key interaction points in biological systems.

The primary utility of aminohydroxybenzaldehydes lies in their ability to undergo condensation reactions to form Schiff bases (imines), which are a cornerstone of medicinal chemistry.[2][3] These Schiff bases and their metal complexes are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][5] This guide will explore the untapped potential of this compound as a valuable synthon for creating diverse molecular architectures with significant therapeutic promise.

Physicochemical and Spectral Properties

While experimental spectral data for this compound is not widely published, its fundamental physicochemical properties have been computed and are available through public databases. These properties are summarized below, alongside data for its better-studied isomers for comparative purposes.

| Property | This compound | 3-Amino-2-hydroxybenzaldehyde[6] | 5-Amino-2-hydroxybenzaldehyde[7] |

| Molecular Formula | C₇H₇NO₂[8] | C₇H₇NO₂ | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol [8] | 137.14 g/mol | 137.14 g/mol |

| CAS Number | 1243446-53-8[9] | 68448-62-4 | 58186-71-3 |

| XLogP3-AA | 0.3[8] | 0.9 | 0.9 |

| Hydrogen Bond Donors | 2[8] | 2 | 2 |

| Hydrogen Bond Acceptors | 3[8] | 3 | 3 |

| Topological Polar Surface Area | 63.3 Ų[8] | 63.3 Ų | 63.3 Ų |

| Predicted Boiling Point | 342.4 ± 27.0 °C | Not Available | Not Available |

| Predicted Density | 1.347 ± 0.06 g/cm³ | Not Available | Not Available |

| Predicted pKa | 9.30 ± 0.10 | Not Available | Not Available |

Potential Research Applications

Based on the extensive research conducted on its isomers and other substituted benzaldehydes, this compound is a prime candidate for investigation in several key areas of drug discovery and materials science.

Antimicrobial Agents

Schiff bases derived from aminobenzaldehydes are well-documented for their antimicrobial properties.[2] The imine (-C=N-) linkage is crucial for their biological activity, which is often attributed to the ability to chelate metal ions or interfere with microbial cellular processes.[10] Derivatives of 5-chloro-2-hydroxybenzaldehyde, for instance, have shown potent activity against various strains of bacteria, including Mycobacterium.[4]

It is hypothesized that Schiff bases synthesized from this compound could exhibit significant antibacterial and antifungal activity. The presence of both a hydroxyl and an amino group offers multiple sites for hydrogen bonding, potentially enhancing the interaction with microbial targets.

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. Benzaldehyde (B42025) derivatives have been shown to possess anticancer properties by inducing apoptosis and inhibiting key signaling pathways in cancer cells.[11][12] Furthermore, Schiff bases and other heterocyclic compounds synthesized from aminohydroxybenzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[5] The structural framework of this compound provides an excellent starting point for designing novel compounds that could target specific pathways involved in cancer progression.

Antioxidant Compounds

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the benzaldehyde ring is a key pharmacophore for this activity. Studies on related hydroxybenzaldehydes have confirmed their ability to mitigate oxidative stress.[12] Derivatives of this compound, particularly those that maintain or enhance the reactivity of the phenolic hydroxyl group, are expected to be potent antioxidants.

Synthetic Pathways and Experimental Protocols

The trifunctional nature of this compound allows for a variety of chemical transformations. The most direct application is the synthesis of Schiff bases via condensation with primary amines.

Caption: General workflow for synthesis and evaluation of Schiff base derivatives.

Representative Protocol for Schiff Base Synthesis

While a specific protocol for this compound is not available, the following general procedure for the synthesis of Schiff bases from aminohydroxybenzaldehydes is widely applicable and can be adapted.[3][4]

Materials:

-

This compound (1 equivalent)

-

Substituted primary amine (1 equivalent)

-

Absolute Ethanol (B145695)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

-

In a separate beaker, dissolve 1 equivalent of the desired primary amine in absolute ethanol.

-

Add the amine solution dropwise to the aldehyde solution at room temperature.

-

Add a few drops of glacial acetic acid as a catalyst, if required, to facilitate the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.

-

Dry the final product in a vacuum oven or desiccator.

-

Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure, particularly the formation of the azomethine (-C=N-) bond.

Potential Derivatization Pathways

The versatile structure of this compound opens up multiple avenues for creating libraries of compounds for biological screening.

Caption: Potential synthetic pathways originating from the core molecule.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery.[13] By systematically modifying the structure of a molecule and observing the effect on its biological activity, researchers can identify key pharmacophoric features. For derivatives of this compound, several SAR hypotheses can be proposed based on literature for analogous compounds:

-

The Imine Group: In Schiff bases, the C=N bond is often essential for biological activity. The electron density and steric hindrance around this group can be modulated by the 'R' group from the primary amine.[2]

-

The Hydroxyl Group: The phenolic -OH group can act as a hydrogen bond donor and is critical for antioxidant activity. Its position at C5 may influence its acidity and chelating ability compared to ortho-hydroxy isomers.

-

The Amino Group: The -NH₂ group is a hydrogen bond donor and can be a site for further derivatization. Its basicity and nucleophilicity are key to its reactivity.

-

Substituents on the Amine: When forming Schiff bases, the nature of the substituent on the primary amine (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing) will significantly impact the overall lipophilicity, electronic properties, and steric profile of the final molecule, thereby influencing its biological activity.[14]

Caption: A logical workflow for conducting SAR studies on novel derivatives.

Conclusion and Future Directions

This compound stands as a promising, yet largely uninvestigated, platform for chemical synthesis. Its inherent trifunctionality provides a rich chemical space for the generation of diverse molecular libraries. By leveraging the established biological activities of its isomers and other substituted benzaldehydes, a strong rationale exists for its exploration in medicinal chemistry. Future research should focus on:

-

Developing a robust and scalable synthesis for this compound to make it more accessible to the research community.

-

Synthesizing and characterizing a focused library of derivatives, particularly Schiff bases, to establish its foundational chemistry.

-

Systematic screening of these new compounds for antimicrobial, anticancer, and antioxidant properties to validate the hypothesized applications.

-

Conducting detailed structure-activity relationship studies to guide the optimization of hit compounds into potent and selective therapeutic leads.

The exploration of this molecule holds significant potential for uncovering novel compounds with valuable applications in drug discovery and beyond. This guide serves as a foundational resource to stimulate and direct these future research efforts.

References

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 3. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Amino-2-hydroxybenzaldehyde | C7H7NO2 | CID 20324292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | C7H7NO2 | CID 72226384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzaldehyde, 3-amino-5-hydroxy- | 1243446-53-8 [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases Using 3-Amino-5-hydroxybenzaldehyde

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] These compounds are of significant interest in medicinal and coordination chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] The synthesis of Schiff bases from 3-Amino-5-hydroxybenzaldehyde is of particular interest as the resulting molecules possess both a phenolic hydroxyl group and the imine linkage, making them excellent candidates for developing potent bioactive agents and stable metal complexes.[4][5]

This document provides detailed protocols for the synthesis, characterization, and potential biological evaluation of Schiff bases derived from this compound.

General Reaction Scheme

The synthesis involves a nucleophilic addition-elimination reaction between the primary amino group of a selected amine and the carbonyl group of this compound. The reaction is typically catalyzed by a few drops of acid.

Caption: General reaction for Schiff base synthesis.

Data Presentation

Quantitative data from synthesis and characterization should be meticulously recorded. The tables below serve as templates for data logging and provide illustrative examples based on analogous compounds.

Table 1: Synthesis and Physicochemical Data Template

| Parameter | Description | Observed Value |

|---|---|---|

| Reactants | ||

| Aldehyde | This compound | - |

| Amine | Specify primary amine used | - |

| Molar Ratio | Aldehyde:Amine | e.g., 1:1 |

| Reaction Conditions | ||

| Solvent | Solvent used for the reaction | e.g., Ethanol (B145695), Methanol |

| Catalyst | Acid or base catalyst used | e.g., Glacial Acetic Acid |

| Temperature (°C) | Reaction temperature | e.g., 60-80°C |

| Reaction Time (h) | Duration of the reaction | e.g., 3-8 hours |

| Product Characteristics | ||

| Appearance | Physical state and color | e.g., Yellow crystalline solid |

| Yield (%) | Percentage yield | - |

| Melting Point (°C) | Melting point range | - |

Table 2: Illustrative Spectroscopic Data for a Typical Schiff Base Note: This data is generalized from similar Schiff bases and should be used for reference only.[5][6]

| Spectroscopic Technique | Wavenumber/Shift | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | ~3400-3200 | O-H and N-H stretching (Broad) |

| ~3100-3000 | Aromatic C-H stretching | |

| ~1630-1600 | C=N (Azomethine) stretching[5] | |

| ~1580-1450 | Aromatic C=C stretching | |

| ~1300-1200 | C-O (Phenolic) stretching | |

| ¹H-NMR (δ ppm) | ~10.0-13.0 | -OH (Phenolic proton, singlet) |

| ~8.3-8.9 | -CH=N- (Azomethine proton, singlet)[6] | |

| ~6.5-8.0 | Aromatic protons (Multiplet) |

| | ~5.0-6.0 | -NH₂ (Amino protons, broad singlet) |

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a standard method for Schiff base synthesis using thermal energy.[5][7]

Materials and Equipment:

-

This compound (1 equivalent)

-

Primary amine (1 equivalent)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Beakers and measuring cylinders

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (e.g., 0.01 mol) in a minimal amount of absolute ethanol (e.g., 20 mL) with stirring.

-

Dissolution of Amine: In a separate beaker, dissolve the selected primary amine (e.g., 0.01 mol) in absolute ethanol (e.g., 20 mL).

-

Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.[7]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C) for 3-8 hours with continuous stirring.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the flask to room temperature. The solid product will often precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid several times with cold ethanol to remove unreacted starting materials.[7]

-

Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

-

Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and energy-efficient alternative to conventional heating.[7]

Materials and Equipment:

-

Reactants as listed in Protocol 1

-

Microwave-safe reaction vessel

-

Scientific microwave reactor

Procedure:

-

Mixing: In a microwave-safe vessel, combine this compound (e.g., 0.01 mol) and the primary amine (e.g., 0.01 mol).

-

Solvent: Add a minimal amount of ethanol (e.g., 5-10 mL) to serve as the reaction medium and to aid in heat absorption.

-

Irradiation: Place the vessel in the microwave reactor and irradiate for 5-15 minutes at a controlled temperature (e.g., 80-100°C).

-

Isolation and Purification: Follow steps 6-9 from Protocol 1.

Workflow Diagrams

Caption: General workflow for Schiff base synthesis.[4]

Applications and Further Protocols

Schiff bases derived from substituted benzaldehydes are known for their potential as therapeutic agents. Further investigation into their biological activity is a logical next step.

Potential Applications:

-

Antimicrobial Agents: Test against various strains of bacteria and fungi.[3]

-

Anticancer Agents: Evaluate cytotoxicity against different cancer cell lines.[2]

-

Antioxidant Compounds: Assess free-radical scavenging activity using assays like the DPPH method.[3]

-

Coordination Chemistry: Use as ligands to synthesize novel metal complexes with potential catalytic or biological properties.[8]

Protocol 3: In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.[2][7]

Materials and Equipment:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Normal cell line (for selectivity assessment)

-

Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

-

Synthesized Schiff base (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of the synthesized Schiff base in the culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated cells for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Caption: Workflow for an in-vitro MTT cytotoxicity assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. rsisinternational.org [rsisinternational.org]

Application Notes and Protocols: 3-Amino-5-hydroxybenzaldehyde as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-Amino-5-hydroxybenzaldehyde as a key starting material in the synthesis of diverse heterocyclic compounds. This versatile precursor, possessing amino, hydroxyl, and aldehyde functionalities, offers multiple reaction sites for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block for the synthesis of a range of heterocyclic compounds, including Schiff bases, benzoxazoles, and coumarins. The strategic manipulation of its functional groups allows for the construction of complex molecular architectures. These notes will focus on a representative multi-step synthesis of a benzoxazole (B165842) derivative, a common and medicinally relevant heterocyclic system. The synthetic strategy involves the initial protection of the reactive amino group, followed by Schiff base formation and subsequent oxidative cyclization.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of N-(3-formyl-5-hydroxyphenyl)acetamide (Intermediate 1)

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| This compound | 137.14 | 10 | 1.37 g | Starting Material |

| Acetic Anhydride (B1165640) | 102.09 | 12 | 1.13 mL | Acetylating Agent |

| Pyridine (B92270) | 79.10 | - | 20 mL | Solvent and Base |

| Product | N-(3-formyl-5-hydroxyphenyl)acetamide | 179.17 | - | Intermediate 1 |

| Yield (%) | - | - | - | ~90% |

Table 2: Reagents and Conditions for the Synthesis of the Schiff Base Intermediate 2

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| N-(3-formyl-5-hydroxyphenyl)acetamide (1) | 179.17 | 5 | 0.896 g | Starting Material |

| 2-Aminophenol (B121084) | 109.13 | 5 | 0.546 g | Amine Component |

| Ethanol | 46.07 | - | 25 mL | Solvent |

| Glacial Acetic Acid | 60.05 | - | 2-3 drops | Catalyst |

| Product | N-(3-hydroxy-5-((2-hydroxyphenyl)imino)methyl)phenyl)acetamide | 270.28 | - | Intermediate 2 |

| Yield (%) | - | - | - | ~85% |

Table 3: Reagents and Conditions for the Synthesis of the Benzoxazole Derivative 3

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Schiff Base Intermediate 2 | 270.28 | 2 | 0.541 g | Starting Material |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 2.2 | 0.499 g | Oxidizing Agent |

| Dichloromethane (B109758) (DCM) | 84.93 | - | 20 mL | Solvent |

| Product | N-(3-(benzo[d]oxazol-2-yl)-5-hydroxyphenyl)acetamide | 268.26 | - | Final Product |

| Yield (%) | - | - | - | ~75% |

Experimental Protocols

Protocol 1: Synthesis of N-(3-formyl-5-hydroxyphenyl)acetamide (Intermediate 1)

This protocol describes the protection of the amino group of this compound via acetylation.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard workup and purification equipment

Procedure:

-